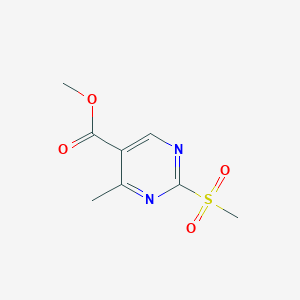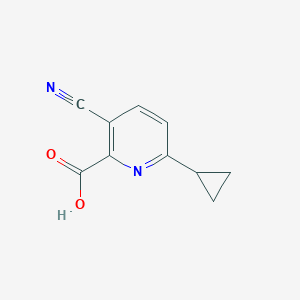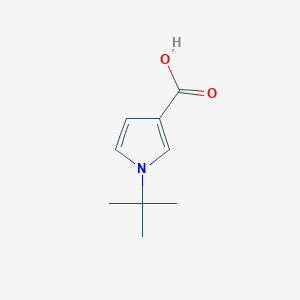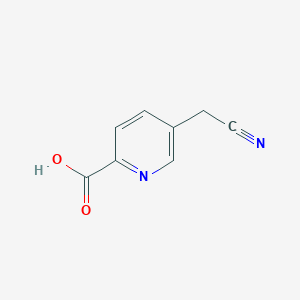![molecular formula C17H23ClN2 B1392842 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride CAS No. 141681-97-2](/img/structure/B1392842.png)
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Overview
Description
“8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride” is a chemical compound with the CAS Number: 141681-97-2 . Its molecular weight is 290.84 . The IUPAC name for this compound is 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-7,10-11,15,18H,3-5,8-9H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (290.84) and its IUPAC name (8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride) . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.Scientific Research Applications
New Synthesis Methods:
- A novel laboratory method for the synthesis of pirazidol was developed, which involved the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid. This process yielded 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride, also known as pirazidol (Grinev, Krichevskii & Romanova, 1983).
Chemical Analysis and Methodologies:
- High-performance liquid chromatography was employed for the analysis of pirazidol, highlighting a sensitive and selective method for quantifying this compound in plasma and urine, showcasing its applicability in pharmacokinetic studies (Ostrowski et al., 1984).
- The metabolism of pyrazidol was investigated through methods like electron impact mass spectrometry (ELMS), secondary ion mass spectrometry (SIMS), and 1H NMR spectroscopy, providing insights into the biotransformation pathways of this compound (Anisimova et al., 1996).
Novel Syntheses of Derivatives:
- Innovative synthetic routes for the preparation of pyrazino[3,2,1-jk]carbazoles were explored, demonstrating the versatility of the core structure in generating a wide array of derivatives for potential applications in pharmaceuticals and other scientific fields (Gatta & Chiavarelli, 1975).
- The synthesis and aminomethylation of derivatives of pyrazino[3.2.1-jk]carbazole were studied, showcasing the chemical flexibility of the compound and its derivatives, enabling the development of various heterocyclic compounds with potential utility in different scientific research domains (Grinev et al., 1983).
Catalysis and Enantioselective Syntheses:
- The use of phosphite-type ligands in the Ir-catalyzed asymmetric hydrogenation of heterocyclic compounds was investigated, highlighting the potential of 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride as a substrate for producing enantioselective compounds, a crucial aspect in the synthesis of pharmacologically active agents (Lyubimov et al., 2014).
Safety And Hazards
properties
IUPAC Name |
12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-7,10-11,15,18H,3-5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRMARXUDVZLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)



![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)